molecular formula C14H15N3OS B2503373 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 380478-29-5

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2503373
CAS No.: 380478-29-5
M. Wt: 273.35
InChI Key: JVLNSNWFBDELBU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these biomolecules, potentially influencing their function .

Cellular Effects

The effects of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one on cells are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . This compound may also affect its localization or accumulation within cells .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within cells, potentially affecting its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This cyclocondensation reaction yields the desired thienopyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its dimethylamino group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

IUPAC Name

2-(dimethylamino)-6-phenyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-17(2)14-15-12(18)10-8-11(19-13(10)16-14)9-6-4-3-5-7-9/h3-8,14,16H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLNSNWFBDELBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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